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molecular formula C16H10ClNO2 B8592610 3-(2-Benzofuran-1(3H)-ylidene)-5-chloro-1,3-dihydro-2H-indol-2-one CAS No. 503447-49-2

3-(2-Benzofuran-1(3H)-ylidene)-5-chloro-1,3-dihydro-2H-indol-2-one

Cat. No. B8592610
M. Wt: 283.71 g/mol
InChI Key: XCIJFECRDREUQG-UHFFFAOYSA-N
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Patent
US06541504B1

Procedure details

To a solution containing 5-chlorooxindole (0.30 g, 1.79 mmol) and phthalide (0.312 g, 2.33 mmol) in 6.0 mL of dimethylformamide (DMF) was added 3.76 mL of sodium hexamethyldisilazane (1.0 M in tetrahydrofuran (THF)) over 1 min. The solution was stirred at room temperature for 25 min and then 85 mg (0.634 mmol) phthalide was added. After an additional 20 min at room temperature the mixture was poured into 70 mL of 4% aqueous HCl solution to give a yellow solid. The aqueous mixture was extracted with EtOAc and the organic phase washed with saturated NaHCO3, brine and then dried with Na2SO4. After removal of the solvent in vacuo, the solid residue was recrystallized from MeOH/EtOAc to afford the title (141 mg, 28%) compound as a yellow solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.312 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[C:12]1([C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][O:14]1)=O.C[Si](C)(C)N[Si](C)(C)C.[Na].Cl>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][O:14]1 |f:2.3,^1:30|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC=1C=C2CC(NC2=CC1)=O
Name
Quantity
0.312 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.76 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Na]
Step Three
Name
Quantity
85 mg
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow solid
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic phase washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the solid residue was recrystallized from MeOH/EtOAc

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)=C1OCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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